molecular formula C9H6Cl2N2O B2410572 4,8-Dichloro-7-methoxyquinazoline CAS No. 1816992-67-2

4,8-Dichloro-7-methoxyquinazoline

Cat. No.: B2410572
CAS No.: 1816992-67-2
M. Wt: 229.06
InChI Key: BGOVWXKELWUGHC-UHFFFAOYSA-N
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Description

4,8-Dichloro-7-methoxyquinazoline is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact. The compound is characterized by its molecular formula C9H6Cl2N2O and a molecular weight of 229.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-7-methoxyquinazoline typically involves the reaction of 4,8-dichloroquinazoline with methoxy reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-7-methoxyquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

4,8-Dichloro-7-methoxyquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: A two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs.

    Chloroquine: An antimalarial drug with a similar quinazoline structure.

Uniqueness

4,8-Dichloro-7-methoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4,8-dichloro-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-8(7(6)10)12-4-13-9(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOVWXKELWUGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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